molecular formula C14H14BrN3O2 B2805140 2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034396-69-3

2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2805140
CAS No.: 2034396-69-3
M. Wt: 336.189
InChI Key: SELTXVUDWZLNLI-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 5-position, and a pyrimidin-5-yl ethyl group attached to the nitrogen atom of the benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to affect a wide range of biological activities . This suggests that the compound might influence various biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound might have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials One common synthetic route involves the bromination of 5-methoxybenzamide to introduce the bromine atom at the 2-positionThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-bromo-5-formyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide, while substitution of the bromine atom with an amine can produce 2-amino-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxybenzamide
  • 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide
  • 5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Uniqueness

2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is unique due to the presence of both the bromine atom and the pyrimidin-5-yl ethyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-bromo-5-methoxy-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c1-20-11-2-3-13(15)12(6-11)14(19)18-5-4-10-7-16-9-17-8-10/h2-3,6-9H,4-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELTXVUDWZLNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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